molecular formula C5H10ClNO2 B612984 (S)-2-Aminopent-4-enoic acid hydrochloride CAS No. 195316-72-4

(S)-2-Aminopent-4-enoic acid hydrochloride

Cat. No.: B612984
CAS No.: 195316-72-4
M. Wt: 115.13
InChI Key: DIDZZOWASZMNQW-WCCKRBBISA-N
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Description

(S)-2-Aminopent-4-enoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 115.13. The purity is usually 95%.
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Scientific Research Applications

Glycobiology and Medicinal Chemistry

The synthesis of unnatural N-glycosyl α-amino acids through the condensation of 1,3,4,6-tetra-O-actyl-β-d-glucosamine hydrochloride, alkenyl boronic acid, and glyoxylic acid demonstrates the compound's utility in glycobiology and medicinal chemistry. This process yields derivatives of 2-(N-glycosyl)aminobut-3-enoic acid, highlighting its role in the development of glycoconjugates for biological and pharmaceutical applications (Tao et al., 2014).

Synthesis of Fluorinated Amino Acid Derivatives

The compound has been used in the asymmetric synthesis of fluorinated α-amino acid derivatives. This process involves the asymmetric alkylation of (S)-Boc-BMI with 2-fluoroallyl tosylate, followed by mild acidic deprotection, to produce (S)-2-amino-4-fluoropent-4-enoic acid. This method underscores the compound's significance in synthesizing fluorinated amino acids for pharmaceutical research (Shendage et al., 2005).

Synthesis of Hydroxyproline Derivatives

The resolution of derivatives of 2-amino-4-pentenoic acid and their subsequent transformation into hydroxyproline derivatives showcases the compound's application in the synthesis of amino acid derivatives with potential in peptide chemistry. This process involves the resolution of derivatives, epoxidation, and intramolecular cyclization to yield hydroxyproline derivatives, which are valuable in designing peptide-based drugs (Krishnamurthy et al., 2014).

Synthesis of Chiral Building Blocks

The synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade, which couples an aldol reaction with a stereoselective transamination, highlights the compound's role in producing chiral building blocks. This process, leveraging the catalytic abilities of class II pyruvate aldolase and transaminases, illustrates the compound's utility in synthesizing amino acids for drug development and industrial applications (Hernández et al., 2017).

Neuroprotective Agents

The synthesis and evaluation of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, along with 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase highlight the compound's application in developing neuroprotective agents. These inhibitors represent a significant advancement in the search for treatments for neurodegenerative diseases (Drysdale et al., 2000).

Properties

IUPAC Name

(2S)-2-aminopent-4-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDZZOWASZMNQW-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195316-72-4
Record name L-2-Allylglycine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: Why was L-2-Allylglycine Hydrochloride chosen as a chiral selector in conjunction with β-cyclodextrin for the monolithic column?

A1: The research aimed to create a novel chiral stationary phase for capillary liquid chromatography by combining two different chiral selectors: L-2-Allylglycine Hydrochloride and β-cyclodextrin. This approach, utilizing dual chiral selectors, aimed to enhance the enantioseparation capabilities of the column. [] The combination of these two selectors likely offers complementary chiral recognition mechanisms, potentially expanding the range of racemic mixtures that can be separated effectively.

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